

# Spectroscopic Confirmation of Chloromethyl Benzoate: A Comparative Guide

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## Compound of Interest

Compound Name: *Chloromethyl benzoate*

Cat. No.: *B1360013*

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For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthetic products is paramount. This guide provides a comprehensive spectroscopic comparison of **chloromethyl benzoate** with its precursors and a potential side-product, offering a clear framework for product verification.

The synthesis of **chloromethyl benzoate**, a valuable intermediate in organic synthesis, necessitates rigorous structural analysis to ensure product purity and rule out the presence of starting materials or undesired byproducts. This guide details the expected spectroscopic signatures of **chloromethyl benzoate** in comparison to its common starting materials, benzoic acid and benzoyl chloride, as well as a potential side-product, methylene dibenzoate. The data presented herein is compiled from various spectroscopic databases and literature sources.

## Spectroscopic Data Comparison

The following tables summarize the key  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry data for **chloromethyl benzoate** and related compounds. These values serve as a reference for the confirmation of the desired product structure and the identification of potential impurities.

Compound	<sup>1</sup> H NMR ( $\delta$ ppm)	<sup>13</sup> C NMR ( $\delta$ ppm)	Key IR Absorptions (cm $^{-1}$ )	Mass Spec (m/z)
Chloromethyl Benzoate	~8.1-7.4 (m, 5H, Ar-H), ~5.9 (s, 2H, -OCH <sub>2</sub> Cl)	~165 (C=O), ~134-128 (Ar-C), ~68 (-OCH <sub>2</sub> Cl)	~1720 (C=O stretch), ~1270 (C-O stretch), ~710 (C-Cl stretch)	170 (M $^{+}$ ), 135 (M $^{+}$ - Cl), 105 (C <sub>6</sub> H <sub>5</sub> CO $^{+}$ ), 77 (C <sub>6</sub> H <sub>5</sub> $^{+}$ )
Benzoic Acid	~12.0 (br s, 1H, -COOH), ~8.1 (d, 2H, Ar-H), ~7.6 (t, 1H, Ar-H), ~7.5 (t, 2H, Ar-H)	~172.6 (C=O), ~133.9, 130.3, 129.4, 128.6 (Ar-C)	~3300-2500 (broad, O-H stretch), ~1680 (C=O stretch), ~1320-1210 (C-O stretch)	122 (M $^{+}$ ), 105 (M $^{+}$ - OH), 77 (C <sub>6</sub> H <sub>5</sub> $^{+}$ )
Benzoyl Chloride	~8.2 (d, 2H, Ar-H), ~7.8 (t, 1H, Ar-H), ~7.6 (t, 2H, Ar-H)	~168 (C=O), ~135, 131, 129 (Ar-C)	~1775 (C=O stretch), ~1175 (C-O stretch)	140/142 (M $^{+}$ ), 105 (M $^{+}$ - Cl), 77 (C <sub>6</sub> H <sub>5</sub> $^{+}$ )
Methylene Dibenzoate	~8.0 (d, 4H, Ar-H), ~7.5 (t, 2H, Ar-H), ~7.4 (t, 4H, Ar-H), ~6.3 (s, 2H, -OCH <sub>2</sub> O-)	~165 (C=O), ~133-128 (Ar-C), ~85 (-OCH <sub>2</sub> O-)	~1720 (C=O stretch), ~1270 (C-O stretch)	258 (M $^{+}$ ), 105 (C <sub>6</sub> H <sub>5</sub> CO $^{+}$ ), 77 (C <sub>6</sub> H <sub>5</sub> $^{+}$ )

## Experimental Protocols

Synthesis of **Chloromethyl Benzoate** from Benzoyl Chloride and Paraformaldehyde:

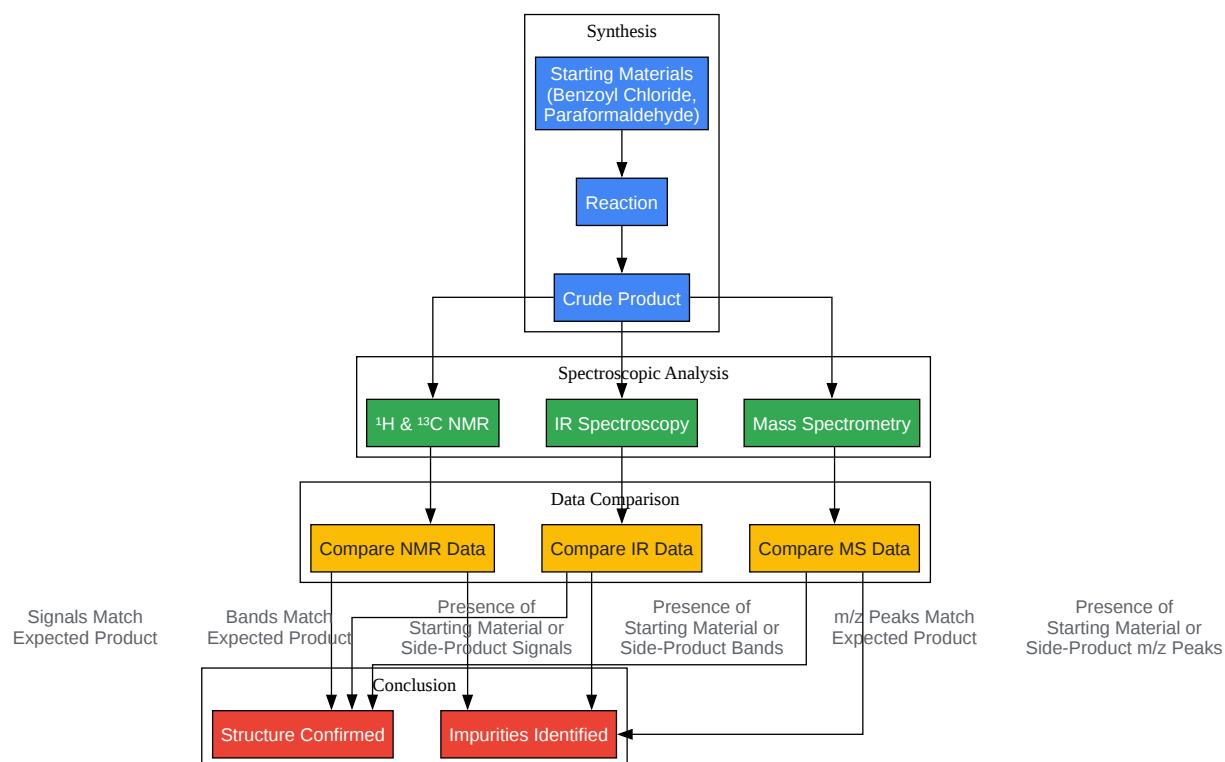
A mixture of paraformaldehyde and a catalytic amount of a Lewis acid (e.g., zinc chloride) is cooled in an ice bath. Benzoyl chloride is then added dropwise. The reaction mixture is allowed to warm to room temperature and then heated to complete the reaction. The product is purified by a suitable method, such as column chromatography, to yield **chloromethyl benzoate**.

General Spectroscopic Analysis Protocol:

- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300 MHz or higher spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent and tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
- Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The fragmentation pattern provides valuable information about the structure of the molecule.

## Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the **chloromethyl benzoate** product structure.

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Caption: Workflow for the spectroscopic confirmation of **chloromethyl benzoate**.

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